molecular formula C18H14O3S B3974020 [1,1'-BIPHENYL]-4-YLBENZENESULFONATE CAS No. 32337-48-7

[1,1'-BIPHENYL]-4-YLBENZENESULFONATE

Cat. No.: B3974020
CAS No.: 32337-48-7
M. Wt: 310.4 g/mol
InChI Key: HHZMCOMNTKMOPN-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Sulfonate Esters and Biphenyl (B1667301) Derivatives

[1,1'-Biphenyl]-4-ylbenzenesulfonate is a member of two significant classes of organic compounds: aromatic sulfonate esters and biphenyl derivatives. Aromatic sulfonate esters are characterized by a sulfonate group (R-SO₂-O-) attached to an aromatic ring. They are widely recognized in organic synthesis, primarily because the sulfonate anion is an excellent leaving group, which makes these esters valuable in substitution and elimination reactions. echemi.com They are often used as alkylating agents and as precursors for a wide range of chemicals, including pharmaceuticals and dyes. echemi.com The sulfonate ester moiety can act as an electrophilic partner in many synthetic transformations and is implicated in various reactions, including elimination, reduction, and substitution. matrix-fine-chemicals.com

Biphenyl derivatives consist of two phenyl rings linked together. sigmaaldrich.com This structural motif is found in many natural products, pharmaceuticals, and advanced materials. sigmaaldrich.com Biphenyls are known for their thermal stability and are used in heat transfer fluids. nih.govdcceew.gov.au The biphenyl structure is a key component in the production of polymers, optical brighteners, and liquid crystals. sigmaaldrich.comdcceew.gov.au The reactions of biphenyls are similar to those of benzene (B151609), and they readily undergo electrophilic substitution reactions. sigmaaldrich.com The combination of the reactive sulfonate ester group with the stable and versatile biphenyl scaffold gives this compound its unique chemical character.

Historical Trajectory and Evolution of Research Involving this compound

While specific historical records detailing the initial synthesis and study of this compound are not prominent in the available literature, its development can be seen as a natural progression in the fields of organic and materials chemistry. The study of biphenyl compounds has a long history, with classic methods like the Ullmann reaction being developed in the early 20th century for the synthesis of biaryl compounds. orgsyn.org

The utility of sulfonate esters in organic synthesis has also been recognized for many decades, with their role as effective leaving groups being a fundamental concept in physical organic chemistry. Research into new sulfonate esters has often been driven by the need for reagents with specific reactivity, stability, and solubility for various synthetic applications. Therefore, the investigation of this compound likely emerged from the broader interest in creating novel functional molecules that combine the properties of both biphenyls and sulfonate esters for potential use in areas such as polymer chemistry, liquid crystals, or as synthetic intermediates.

Structural Framework and Nomenclature of this compound

The formal name, this compound, precisely describes the molecule's structure. It indicates a benzenesulfonate (B1194179) group attached to the fourth carbon atom (the para position) of a biphenyl moiety through an ester linkage. The biphenyl unit itself consists of two phenyl rings connected at the 1 and 1' positions.

The structure is comprised of a biphenyl group, which provides a rigid and planar character to a portion of the molecule, and a benzenesulfonate group, which introduces a reactive site. The ester linkage connects the sulfur atom of the sulfonate to the oxygen atom on the biphenyl ring.

Below is a table summarizing the key properties of this compound.

PropertyValueSource
CAS Number 32337-48-7 echemi.com
Molecular Formula C₁₈H₁₄O₃S echemi.com
Molecular Weight 310.4 g/mol echemi.com
Common Name (4-phenylphenyl) benzenesulfonate echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylphenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3S/c19-22(20,18-9-5-2-6-10-18)21-17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZMCOMNTKMOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278296
Record name biphenyl-4-yl benzenesulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID90278296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32337-48-7
Record name NSC95763
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95763
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC6940
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name biphenyl-4-yl benzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1 Biphenyl 4 Ylbenzenesulfonate and Its Precursors

Synthesis of 4-Phenylphenol (B51918): Precursor to [1,1'-BIPHENYL]-4-YLBENZENESULFONATE

The creation of 4-phenylphenol, also known as 4-hydroxybiphenyl, is a critical first step. This involves the formation of a carbon-carbon bond between two benzene (B151609) rings and the introduction of a hydroxyl group at the 4-position.

The construction of the biphenyl (B1667301) skeleton is a cornerstone of organic synthesis, with several powerful cross-coupling reactions developed for this purpose.

The Suzuki-Miyaura coupling is a widely utilized and highly effective method for forming C-C bonds. chemistry-online.comacs.org This reaction typically involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium(0) complex. chemistry-online.comrsc.org For the synthesis of 4-phenylphenol, a common approach is the reaction of phenylboronic acid with a 4-halophenol, such as 4-iodophenol, in the presence of a base and a palladium catalyst. chemistry-online.comwikipedia.org The use of water as a solvent makes this an environmentally favorable, or "green," synthetic route. acs.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the biphenyl product and regenerate the catalyst. rsc.orgnih.gov

Other notable C-C coupling reactions for biphenyl synthesis include:

Ullmann Reaction: This classic method involves the coupling of two aryl halide molecules using copper, though it often requires harsh reaction conditions. orgsyn.org

Stille Coupling: This reaction pairs an organotin compound with an organohalide, also catalyzed by palladium. rsc.org

Kumada Coupling: This method utilizes a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by nickel or palladium. orgsyn.org

Negishi Coupling: Involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. nih.gov

A representative laboratory-scale Suzuki reaction for synthesizing 4-phenylphenol is detailed below. chemistry-online.comchemicalbook.com

Table 1: Representative Suzuki-Miyaura Reaction for 4-Phenylphenol Synthesis

Parameter Details Source
Aryl Halide 4-Iodophenol chemistry-online.comchemicalbook.com
Boronic Acid Phenylboronic acid chemistry-online.comchemicalbook.com
Catalyst 10% Palladium on Carbon (Pd/C) chemistry-online.comwikipedia.org
Base Potassium carbonate (K₂CO₃) chemistry-online.comwikipedia.org
Solvent Water chemistry-online.comacs.org
Conditions Reflux, 30 minutes chemistry-online.comchemicalbook.com

Alternative pathways to 4-phenylphenol involve the introduction of a hydroxyl group onto a pre-formed biphenyl molecule.

An industrial method involves the sulfonation of biphenyl to produce 4-biphenylsulfonic acid. wikipedia.org This intermediate is then hydrolyzed, typically by fusion with sodium hydroxide (B78521) at high temperatures, to yield the sodium salt of 4-phenylphenol (sodium phenoxide), which is subsequently acidified to give the final product. wikipedia.orgbyjus.com This process is analogous to the historical method for producing phenol (B47542) from benzene sulfonic acid. byjus.comyoutube.comdoubtnut.com

More recent research has focused on direct C-H hydroxylation. For instance, Pd(II)-catalyzed, hydroxyl-directed C(sp²)–H hydroxylation has been developed for synthesizing substituted 2,2'-biphenols from [1,1'-biphenyl]-2-ols. rsc.orgrsc.org While this specific example leads to a different isomer, it highlights the ongoing development of methods for the direct and regioselective hydroxylation of biphenyl systems. rsc.org

Furthermore, biological or enzymatic hydroxylation represents another approach. Various fungal species have been shown to hydroxylate biphenyl. nih.gov For example, the fungus Cunninghamella echinulata can hydroxylate biphenyl to produce 4-hydroxybiphenyl as a major metabolite. nih.govcapes.gov.br Studies on liver microsomes from various animal species have also demonstrated the enzymatic 4-hydroxylation of biphenyl. portlandpress.com

Esterification Reactions for the Formation of this compound

Once 4-phenylphenol is obtained, the final step is the formation of the sulfonate ester bond. This is an esterification reaction between the hydroxyl group of 4-phenylphenol and a benzenesulfonic acid derivative.

Direct condensation involves the reaction of an alcohol with a sulfonic acid, typically in the presence of a dehydrating agent to remove the water formed during the reaction. While this method is feasible, it is less common for synthesizing sulfonate esters compared to using more reactive sulfonylating agents. The reaction would involve heating 4-phenylphenol with benzenesulfonic acid.

Transesterification is a process where the alkyl or aryl group of an ester is exchanged with that of an alcohol. In this context, a pre-existing sulfonate ester, such as methyl benzenesulfonate (B1194179), could be reacted with 4-phenylphenol. This equilibrium-driven reaction would typically require a catalyst and the removal of the smaller alcohol byproduct (methanol, in this case) to drive the reaction toward the desired this compound product. This principle is applied in the synthesis of other sulfonated esters, such as methyl ester sulfonates from palm oil via a transesterification and subsequent sulfonation process. its.ac.id

The most common and efficient method for preparing sulfonate esters is the reaction of an alcohol with a sulfonyl chloride. wikipedia.org For the synthesis of this compound, this involves reacting 4-phenylphenol with benzenesulfonyl chloride. wikipedia.orgnsf.gov The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. nsf.gov Benzenesulfonyl chloride is a highly electrophilic reagent that readily reacts with the nucleophilic oxygen of the phenol's hydroxyl group. wikipedia.org This method is widely used due to its high yields and the ready availability of various sulfonyl chlorides.

Table 2: General Reaction for the Synthesis of this compound

Reactant 1 Reactant 2 Reagent Product Byproduct Source
4-Phenylphenol Benzenesulfonyl Chloride Pyridine (Base) This compound Pyridinium hydrochloride wikipedia.orgnsf.gov

Catalytic Systems in this compound Esterification

The esterification of 4-biphenylol with benzenesulfonyl chloride to form this compound is effectively facilitated by various catalytic systems. These systems are crucial for activating the substrates and promoting the formation of the sulfonate ester linkage under mild conditions.

A general and effective method for the synthesis of arylsulfonates involves the reaction of a phenol with a sulfonyl chloride in the presence of a base and a suitable solvent. researchgate.net While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, analogous reactions with substituted phenols and sulfonyl chlorides provide a strong basis for the conditions required.

A common procedure involves dissolving the phenol (in this case, 4-biphenylol) and the sulfonyl chloride (benzenesulfonyl chloride) in a solvent like dichloromethane. researchgate.net A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The reaction is typically stirred at room temperature for a period of time until completion, which can be monitored by techniques like thin-layer chromatography. researchgate.net

The choice of catalyst can significantly influence the reaction rate and yield. While the base itself acts as a promoter, other catalysts can be employed to enhance the reaction. For instance, solid-supported catalysts like TiO2 have been shown to be efficient for the esterification of phenols with acid chlorides under solvent-free conditions, offering advantages such as easy separation and reusability. niscpr.res.in Although this has been demonstrated for carboxylate esters, the principle can be extended to sulfonate esters.

The table below presents a summary of reaction conditions for the synthesis of various aryl sulfonates, which can be considered analogous to the synthesis of this compound. researchgate.net

EntrySulfonyl ChloridePhenolYield (%)
1Benzenesulfonyl chloridePhenol95
2p-Toluenesulfonyl chloridePhenol98
34-Nitrobenzenesulfonyl chloridePhenol85
4Benzenesulfonyl chloride4-Methoxyphenol92
5p-Toluenesulfonyl chloride4-Nitrophenol82

Advanced Synthetic Strategies and Process Optimization for this compound

To improve the efficiency, selectivity, and environmental footprint of this compound synthesis, advanced strategies and process optimization are employed. These often focus on the use of novel catalytic systems, alternative reaction media, and process intensification techniques.

One of the most effective advanced strategies for this type of esterification is the use of phase-transfer catalysis (PTC) . PTC is particularly useful when the reactants are in different phases, for example, an aqueous solution of the phenoxide and an organic solution of the sulfonyl chloride. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the sulfonyl chloride. This technique can lead to higher yields, faster reaction rates, and milder reaction conditions, often avoiding the need for anhydrous solvents and strong, hazardous bases.

A kinetic study on the synthesis of 4-(benzyloxy)biphenyl, an ether analog of the target ester, using a multi-site phase-transfer catalyst under ultrasonication, highlights the potential of such advanced methods. google.comresearchgate.net The use of ultrasound can further enhance the reaction rate by improving mass transfer between the phases.

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters that are often optimized include:

Catalyst Loading: The amount of catalyst is a critical factor. While a higher catalyst concentration can increase the reaction rate, it also adds to the cost and can complicate purification. Finding the optimal catalyst loading is therefore a key aspect of process development.

Reaction Temperature: The temperature can significantly affect the reaction rate. Higher temperatures generally lead to faster reactions, but can also promote side reactions and decomposition of the product or reactants.

Solvent Choice: The polarity and boiling point of the solvent can influence the solubility of the reactants and the reaction rate. Green solvents are increasingly being considered to reduce the environmental impact of the process.

Reactant Stoichiometry: The molar ratio of 4-biphenylol to benzenesulfonyl chloride can be varied to maximize the conversion of the limiting reagent.

The following table illustrates the optimization of various reaction parameters for a generic esterification reaction, providing a framework for the potential optimization of this compound synthesis.

ParameterVariationEffect on Yield
Catalyst NoneLow
TriethylamineModerate
PyridineHigh
Phase-Transfer CatalystVery High
Solvent DichloromethaneGood
TolueneModerate
Acetonitrile (B52724)Good
Solvent-freeCan be high with specific catalysts
Temperature Room TemperatureModerate rate
50 °CIncreased rate
RefluxFastest rate, potential for side products

By systematically varying these parameters, an optimized process for the synthesis of this compound can be developed to achieve high yield, purity, and cost-effectiveness.

Chemical Reactivity and Transformation Studies of 1,1 Biphenyl 4 Ylbenzenesulfonate

Electrophilic Aromatic Substitution Reactions of [1,1'-BIPHENYL]-4-YLBENZENESULFONATE

Electrophilic aromatic substitution (EAS) on this compound involves the attack of an electrophile on one of the two phenyl rings. The regioselectivity of this reaction is determined by the directing effects of the substituents on the biphenyl (B1667301) system. The unsubstituted phenyl ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the benzenesulfonate (B1194179) group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position relative to itself. acs.org

In the context of this compound, the phenyl group attached to the sulfonate ester is deactivated. Therefore, electrophilic attack is anticipated to occur preferentially on the unsubstituted terminal phenyl ring. Within this ring, the para position (4'-position) is sterically most accessible and electronically activated, making it the most likely site for substitution. The ortho positions (2'- and 6'-positions) are also potential sites, though they may be subject to some steric hindrance.

The halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com For less reactive substrates like this compound, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically required to polarize the halogen molecule, generating a more potent electrophile. researchgate.net

Given the directing effects within the molecule, chlorination is expected to primarily yield 4'-chloro-[1,1'-biphenyl]-4-ylbenzenesulfonate. Minor products resulting from substitution at the ortho positions (2'-chloro-[1,1'-biphenyl]-4-ylbenzenesulfonate) may also be formed. The deactivated ring bearing the sulfonate group is not expected to undergo significant chlorination under standard conditions.

Table 1: Illustrative Product Distribution in the Chlorination of Phenol (B47542)

Product Molar Yield (%)
2-Chlorophenol 38
4-Chlorophenol 62
2,4-Dichlorophenol (Varies with conditions)
2,6-Dichlorophenol (Varies with conditions)

This table is based on general outcomes for phenol chlorination and serves as an analogy for the expected regioselectivity. masterorganicchemistry.com

Nitration: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). studysmarter.co.ukspu.edu For biphenyl, nitration is faster than for benzene (B151609) and yields a mixture of ortho and para isomers. rsc.org In the case of this compound, the unsubstituted ring is the preferred site of nitration. The primary product is expected to be 4'-nitro-[1,1'-biphenyl]-4-ylbenzenesulfonate, with the 2'-nitro isomer as a minor product. wikipedia.org

Table 2: Product Distribution in the Mononitration of Biphenyl

Product Yield (%)
2-Nitrobiphenyl 38.1
4-Nitrobiphenyl 61.9

Data from a representative study on the nitration of biphenyl, illustrating the preference for para-substitution. wikipedia.org

Sulfonation: Aromatic sulfonation is a reversible reaction that typically uses fuming sulfuric acid (a solution of SO₃ in H₂SO₄). rsc.org The electrophile is sulfur trioxide (SO₃) or its protonated form. studysmarter.co.uk The sulfonation of biphenyl itself predominantly yields biphenyl-4-sulfonic acid. cdnsciencepub.com Further sulfonation of biphenyl leads to the formation of di- and tri-sulfonic acids. rsc.org For this compound, sulfonation is expected to occur on the activated, unsubstituted ring, leading primarily to [1,1'-biphenyl]-4'-sulfonic acid-4-ylbenzenesulfonate. Studies on the sulfonation of substituted biphenyls, such as 2,2'-dinitrobiphenyl, show that substitution occurs at the positions least deactivated by existing electron-withdrawing groups, typically yielding the 4,4'-disulfonic acid. nih.gov

Nucleophilic Substitution Reactions Involving the Sulfonate Ester Moiety

The sulfonate ester group in this compound is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. These reactions can proceed via two main pathways: cleavage of the sulfur-oxygen (S-O) bond or cleavage of the carbon-oxygen (C-O) bond of the biphenyl ring. acs.orgrsc.org

The site of nucleophilic attack is highly dependent on the nature of the nucleophile and the reaction conditions.

S-O Bond Cleavage: This pathway is favored by strong, soft nucleophiles. The reaction involves the nucleophilic attack on the sulfur atom, leading to the displacement of the [1,1'-biphenyl]-4-oxide anion. This is a common pathway in reactions with nucleophiles like amines. acs.org Kinetic studies on the reaction of aryl benzenesulfonates with benzylamines show that S-O bond scission is the major pathway. acs.org A novel method for S-O bond cleavage involves visible light-induced activation, which generates sulfonyl radicals. rsc.orgmdpi.com

C-O Bond Cleavage: This pathway involves nucleophilic attack on the carbon atom of the biphenyl ring that is bonded to the sulfonate ester. This is a form of nucleophilic aromatic substitution (SNA_r) and is generally favored when the aromatic ring is activated by strong electron-withdrawing groups. While the benzenesulfonate group itself is electron-withdrawing, this pathway is less common than S-O cleavage unless other activating groups are present on the biphenyl ring system. acs.orgrsc.org

The competition between these two pathways is influenced by the substituents on both the benzenesulfonyl group and the phenoxy leaving group. rsc.org

The reactivity of the sulfonate ester allows for the synthesis of a variety of other organic compounds.

Formation of Sulfonamides: Reaction with primary or secondary amines, proceeding through S-O bond cleavage, yields the corresponding N-substituted benzenesulfonamides and 4-hydroxybiphenyl. rsc.org

Formation of Ethers: Reaction with alkoxides or phenoxides can, in principle, lead to the formation of ethers via C-O bond cleavage, displacing the benzenesulfonate group. However, S-O cleavage is often a competitive process.

Formation of Biaryls: Under certain transition-metal-catalyzed conditions, the C-O bond of aryl sulfonates can be activated for cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. acs.org

Table 3: Second-Order Rate Constants for the Reaction of 2,4-Dinitrophenyl X-Substituted Benzenesulfonates with Pyridine (B92270) in 80 mol% H₂O/20 mol% DMSO at 25.0 °C

Substituent (X) k(S-O) x 10⁵ (M⁻¹s⁻¹) k(C-O) x 10⁵ (M⁻¹s⁻¹)
4-OCH₃ 1.83 1.95
4-CH₃ 4.31 2.09
H 10.3 2.11
4-Cl 23.9 2.15
3-Cl 35.7 2.10
3-NO₂ 102 2.13

This table illustrates the influence of substituents on the rates of competitive S-O and C-O bond cleavage, providing a model for the behavior of this compound. rsc.org

Hydrolysis and Solvolysis Mechanisms of this compound

The hydrolysis of this compound involves the cleavage of the sulfonate ester bond by water or another solvent molecule (solvolysis). This reaction typically proceeds via a nucleophilic attack on the sulfur atom.

The mechanism of alkaline hydrolysis of aryl benzenesulfonates has been a subject of detailed study. It is generally accepted to be a concerted S_N2-type process at the sulfur atom, where the hydroxide (B78521) ion attacks the sulfur, and the phenoxide group departs simultaneously. rsc.org However, for certain leaving groups, a stepwise mechanism involving a pentacoordinate intermediate has also been proposed. rsc.orgnih.gov

In neutral or acidic conditions, the solvolysis reaction with water or alcohols as the nucleophile also occurs at the sulfur center. koreascience.kr The reactivity is influenced by the substituents on both the benzenesulfonyl and the phenyl rings of the leaving group. Electron-withdrawing groups on the leaving phenoxy group generally increase the rate of hydrolysis by making the phenoxide a better leaving group.

Table 4: Second-Order Rate Constants for the Alkaline Hydrolysis of Y-Substituted Phenyl Benzenesulfonates in 80 mol% H₂O/20 mol% DMSO at 25.0 °C

Substituent (Y) pKa of Leaving Group k(OH⁻) (M⁻¹s⁻¹)
2,4-(NO₂)₂ 4.11 3.55 x 10⁻¹
3,4-(NO₂)₂ 5.42 1.20 x 10⁻¹
4-Cl-2-NO₂ 6.46 5.50 x 10⁻²
4-NO₂ 7.15 1.95 x 10⁻²
4-CHO 7.66 8.32 x 10⁻³
4-COCH₃ 8.05 4.68 x 10⁻³
3-COCH₃ 9.19 1.66 x 10⁻³
4-Cl 9.42 1.05 x 10⁻³

This table shows the effect of the leaving group's basicity on the rate of alkaline hydrolysis, providing a framework for understanding the hydrolysis of this compound. rsc.org

Reductive Transformations of this compound

Reductive transformations of aryl arenesulfonates, including this compound, typically involve the cleavage of the carbon-oxygen (Ar–O) or sulfur-oxygen (S–OAr) bond. These reactions can be achieved through various methods, including electrochemical reduction and photocatalysis.

Electrochemical methods offer a scalable approach for the reductive coupling of aryl sulfonate esters. googleapis.com This process uses an external electromotive force to drive the reduction at a cathode, often in the presence of a nickel catalyst. googleapis.com For a substrate like this compound, this reductive homo-coupling would result in the formation of a C-C bond between two biphenyl units, yielding a quaterphenyl (B1678625) derivative. The reaction proceeds via the formation of aryl radical intermediates. googleapis.com

Photocatalysis represents another modern strategy for the reductive cleavage of aryl sulfonates. Quantum dots (QDs), such as CuInS₂, can serve as effective photocatalysts for the reductive deprotection of phenyl aryl sulfonates using visible light. nih.gov The proposed mechanism involves a two-electron transfer process. The QD, upon photoexcitation, transfers an electron to the sulfonate substrate, causing the cleavage of the S–O bond to form a phenoxide ion and a sulfonyl radical. A second electron transfer from another photoexcited QD reduces the sulfonyl radical to a sulfinate anion. nih.gov This method is notable for its mild conditions and has been successfully applied to a range of aryl sulfonate esters. nih.gov

MethodReagents/ConditionsTransformationGeneral Mechanism
Electrochemical Reductive CouplingNi or Ni/Pd catalyst, applied external voltage, organic solvent (e.g., DMF, THF)Reductive homo-coupling (e.g., Ar-SO₂R → Ar-Ar)Catalyst-mediated electron transfer at the cathode generates aryl radical intermediates that couple. googleapis.com
Photocatalytic Reductive CleavageCuInS₂/ZnS Quantum Dots, sacrificial reductant (e.g., triethylamine), visible light (532 nm)Reductive deprotection (Ar-OSO₂R' → Ar-OH)Sequential two-electron transfer from photoexcited QDs cleaves the S-O bond, forming a phenoxide and a sulfinate anion. nih.gov

Radical Reactions and Associated Mechanistic Pathways

Aryl sulfonates are effective precursors for generating aryl radicals and sulfonyl radicals, primarily through photochemical pathways. The irradiation of phenyl sulfonates can lead to the quantitative release of acid through a process that involves radical intermediates. rsc.orgresearchgate.net The mechanism of photodecomposition can follow two distinct paths depending on the excited state involved. nih.gov

One pathway involves the homolytic cleavage of the ArO–S bond, which is believed to proceed from the singlet excited state. nih.gov A competing pathway, which requires intersystem crossing to the triplet state, results in the cleavage of the Ar–OS bond. nih.gov This latter pathway generates an aryl radical, which can be harnessed for subsequent C-C bond-forming reactions. For instance, studies have shown that phenylsulfonates can be used as photolabile groups to generate aryl radicals that undergo intramolecular cyclization to produce polycyclic aromatic hydrocarbons (PAHs). nih.gov This process can be enhanced using a triplet sensitizer, allowing the use of lower-energy visible light instead of high-energy UV irradiation. nih.gov

Furthermore, a light-induced S-O bond cleavage of aryl sulfonate esters has been shown to produce sulfonyl radicals. researchgate.net This reactivity can be employed in the sulfonylation of other organic molecules, such as vinylarenes. researchgate.net In the context of this compound, photochemical activation could therefore be expected to generate either a biphenylyl radical via Ar–OS cleavage or a benzenesulfonyl radical via ArO–S cleavage, each with potential for further synthetic applications.

Metal-Catalyzed Cross-Coupling Reactions Facilitated by the Biphenyl System

The benzenesulfonate group of this compound can function as an effective leaving group in metal-catalyzed cross-coupling reactions, serving as a stable and readily available alternative to aryl halides. nih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the biphenyl system. Both palladium and nickel-based catalyst systems have proven highly effective for these transformations. mit.edunih.gov

In these reactions, the biphenyl system acts as the core electrophilic partner. A key reaction is the Suzuki-Miyaura coupling, where this compound would react with an arylboronic acid to produce a terphenyl derivative. The success of these couplings relies heavily on the use of bulky, electron-rich phosphine (B1218219) ligands, which facilitate the challenging oxidative addition of the catalyst into the strong C–O bond of the sulfonate. nih.govmit.edu

Nickel-catalyzed systems have been shown to be particularly efficient for the cross-coupling of aryl arenesulfonates. nih.gov For example, a catalyst system comprising bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂) and tricyclohexylphosphine (B42057) (PCy₃) effectively couples aryl arenesulfonates with arylboronic acids at room temperature in the presence of a base like potassium phosphate (B84403) (K₃PO₄). nih.gov Notably, electron-poor arylboronic acids have demonstrated higher reactivity in these systems compared to their electron-rich or neutral counterparts. nih.gov Palladium catalysts, often utilizing specialized biarylphosphine ligands such as XPhos or RuPhos, are also widely used and show broad substrate scope. mit.edumit.edu

Catalyst SystemLigandBaseCoupling PartnerTypical Product (from this compound)Reference
Ni(COD)₂Tricyclohexylphosphine (PCy₃)K₃PO₄Arylboronic AcidTerphenyl nih.gov
Pd(OAc)₂XPhosK₃PO₄Arylboronic AcidTerphenyl nih.gov
Pd(dba)₂Ferrocenyl-based phosphines (e.g., dtbpf)NaOt-BuAmines (Buchwald-Hartwig Amination)4-Amino-1,1'-biphenyl derivative nih.gov
Pd(OAc)₂RuPhosNaOt-BuOxindoles4-(Oxindolyl)-1,1'-biphenyl mit.edu

Derivatization and Analog Synthesis of 1,1 Biphenyl 4 Ylbenzenesulfonate

Structural Modifications of the Benzenesulfonate (B1194179) Moiety

The benzenesulfonate portion of the molecule offers multiple sites for structural alteration, primarily through substitution on its benzene (B151609) ring or modification of the sulfonate group itself. These changes can significantly influence the electronic properties and stability of the entire molecule.

Research into analogous compounds, such as benzenesulfonamide (B165840) derivatives, provides insight into potential synthetic strategies. For instance, in the development of anti-influenza agents, substituted benzenesulfonamides were synthesized from corresponding anilines via Sandmeyer reactions to create benzenesulfonyl chlorides, which were subsequently reacted with ammonia. nih.gov This indicates that introducing substituents onto the benzenesulfonate ring is a viable strategy. Electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) can be incorporated to modulate the molecule's reactivity and binding affinities. nih.govnih.gov

The synthesis of these modified benzenesulfonyl chlorides can be achieved through several established methods, including the reaction of sodium benzenesulfonate derivatives with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org Another common industrial method is the reaction of a substituted benzene with chlorosulfonic acid. orgsyn.orgchemicalbook.com

Furthermore, the sulfonate ester linkage itself can be altered. A notable example is the synthesis of [1,1'-Biphenyl]-4-yl sulfurofluoridate, where the hydroxyl group of the ester is replaced by a fluorine atom. nih.gov This modification creates a sulfurofluoridate, a class of compounds recognized for their unique reactivity, particularly in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry.

The following table summarizes potential modifications to the benzenesulfonate moiety based on established synthetic transformations of related compounds.

Modification TypeReagents/ReactionPotential Substituents/AnalogsReference
Ring SubstitutionChlorosulfonation of substituted benzenes-CH₃, -Cl, -Br, -CF₃ nih.govnih.govorgsyn.org
Ring SubstitutionSandmeyer reaction from substituted anilines-Cl, -Br, and other groups nih.gov
Ester ModificationReaction with a fluorinating agentSulfurofluoridate (-SO₂F) nih.gov

Functionalization of the Biphenyl (B1667301) Ring System

The biphenyl scaffold is a common structural motif in pharmacologically active compounds and organic materials, and its functionalization is well-documented. nih.govarabjchem.org Since biphenyls are generally neutral molecules lacking a reactive functional group, direct functionalization is necessary to introduce desired properties. nih.govarabjchem.org The reactions of the biphenyl unit are similar to those of benzene and typically involve electrophilic substitution or modern cross-coupling techniques. nih.gov

Electrophilic Substitution Reactions:

Friedel-Crafts Alkylation and Acylation: These are classic methods for attaching alkyl and acyl groups to aromatic rings. For example, biphenyl can be reacted with acid chlorides (like propionyl chloride) or acid anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield acylated biphenyls. nih.gov This strategy could be applied to introduce ketone functionalities onto the biphenyl ring of [1,1'-Biphenyl]-4-ylbenzenesulfonate, likely directed to the 4'-position.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) onto the biphenyl ring can serve as a handle for further transformations, such as cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with an organohalide. A pre-functionalized biphenyl halide (e.g., 4'-bromo-[1,1'-biphenyl]-4-ol, which can then be esterified) could be coupled with various arylboronic acids to introduce additional phenyl rings or other aromatic systems. nih.govresearchgate.net This is a powerful method for creating complex biaryl and poly-aryl structures.

C-H Functionalization: Direct C-H functionalization has emerged as an efficient way to form new C-C bonds without pre-functionalization. uchicago.eduresearchgate.net Palladium-catalyzed C-H arylation can be used to synthesize biaryl sulfonamides from simple sulfonamides and aryl iodides, suggesting that direct arylation of the biphenyl ring system may be feasible under specific conditions. researchgate.net

The table below outlines key functionalization reactions applicable to the biphenyl ring.

Reaction TypeReagents/CatalystFunctional Group IntroducedReference
Friedel-Crafts AcylationAcid Chloride/Anhydride, AlCl₃Acyl group (-COR) nih.gov
Friedel-Crafts AlkylationHaloalkane/Alkene, AlCl₃Alkyl group (-R) nih.gov
Suzuki-Miyaura CouplingArylboronic Acid, Pd Catalyst, BaseAryl group (-Ar) nih.govresearchgate.net
Direct C-H ArylationAryl Halide, Pd Catalyst, OxidantAryl group (-Ar) researchgate.netrsc.org

Synthesis of Poly-Substituted this compound Analogs

The synthesis of poly-substituted analogs involves combining the strategies used to modify both the benzenesulfonate and biphenyl moieties. These more complex molecules are often designed for specific applications in materials science or as highly tailored pharmaceutical intermediates.

One synthetic approach begins with a substituted biphenyl core, which is then esterified with a substituted benzenesulfonyl chloride. For example, a 4'-substituted-[1,1'-biphenyl]-4-ol can be prepared via Suzuki coupling and then reacted with a benzenesulfonyl chloride bearing substituents on its own ring. This modular approach allows for the systematic construction of a library of analogs with diverse substitution patterns.

The development of polyconjugated molecules provides a template for creating extended π-systems. researchgate.net For instance, the synthesis of molecules containing biphenyl, carbazole, and other aromatic units often starts from dimethyl 4,4'-biphenyldicarboxylate, which is then elaborated through reactions like the Wittig or Knoevenagel reaction. researchgate.net Similarly, a this compound molecule could be designed with reactive handles (e.g., aldehyde or phosphonium (B103445) salt groups) on either the biphenyl or benzenesulfonate rings to build larger, poly-substituted, and polyconjugated systems.

The synthesis of sulfonated poly(phenylene)s for applications like polymer electrolyte membrane fuel cells also demonstrates the creation of complex, multi-substituted structures. mdpi.com In these syntheses, monomers like 1,4-dichloro-2,5-dibenzoylbenzene are polymerized with other aromatic units using nickel-catalyzed coupling reactions. mdpi.com This highlights the potential for polymerizing functionalized this compound monomers to create novel polymeric materials.

The general pathway to a poly-substituted analog would be:

Synthesize a functionalized 4-halophenol.

Couple the functionalized 4-halophenol with a substituted phenylboronic acid via Suzuki-Miyaura coupling to create a poly-substituted [1,1'-biphenyl]-4-ol.

Synthesize a substituted benzenesulfonyl chloride via chlorosulfonation of a substituted benzene.

React the poly-substituted [1,1'-biphenyl]-4-ol with the substituted benzenesulfonyl chloride in the presence of a base to yield the final poly-substituted this compound analog.

Applications of 1,1 Biphenyl 4 Ylbenzenesulfonate in Materials Science and Organic Synthesis

[1,1'-BIPHENYL]-4-YLBENZENESULFONATE as a Monomer Precursor in Polymer Chemistry

The incorporation of biphenyl (B1667301) units into polymer backbones is a common strategy to enhance the thermal, mechanical, and optical properties of the resulting materials. nih.govpsu.edu Biphenyl-containing polymers often exhibit high glass transition temperatures, excellent thermal stability, and, in some cases, liquid crystalline behavior. nih.govtandfonline.com

The synthesis of polymers from biphenyl-based monomers can be achieved through various polymerization techniques, including transition-metal-catalyzed polycondensation and acyclic diene metathesis (ADMET) polymerization. psu.edursc.org For instance, high molecular weight biphenyl-based poly(arylene ether nitrile) copolymers have been synthesized through the nucleophilic substitution reaction of 2,6-dichlorobenzonitrile (B3417380) with varying molar ratios of 4,4′-dihydroxybiphenyl and hydroquinone. arabjchem.org

In the context of this compound, this compound can be envisioned as a key monomer in the synthesis of poly(arylene ether)s. The benzenesulfonate (B1194179) group can act as a leaving group in nucleophilic aromatic substitution reactions with bisphenols in the presence of a base. This would lead to the formation of an ether linkage and the incorporation of the biphenyl moiety into the polymer chain. The general synthetic pathway for such a polymerization is depicted below:

General Synthetic Scheme for Poly(arylene ether) Synthesis

Where Ar represents an aromatic group.

The properties of the resulting polymer could be tailored by the choice of the bisphenol comonomer.

Conjugated polymers, which possess alternating single and double bonds along their backbone, are of great interest for their electronic and optical properties. physicsjournal.net The biphenyl unit, with its extended π-system, is a common building block for these materials. alfa-chemistry.com While direct polymerization of this compound into a fully conjugated polymer is not straightforward, it can serve as a precursor to monomers for conjugated polymer synthesis.

For example, the benzenesulfonate group can be replaced through cross-coupling reactions to introduce polymerizable functionalities like vinyl, ethynyl, or boronic ester groups. These modified biphenyl monomers can then be polymerized using methods like Suzuki or Stille coupling to yield conjugated polymers. rsc.orgtandfonline.com The inclusion of the biphenyl unit in the polymer backbone contributes to the material's rigidity and thermal stability, which are crucial for applications in organic electronics. physicsjournal.netdntb.gov.ua

The table below summarizes the potential polymerization reactions involving this compound or its derivatives.

Polymerization TypeMonomer(s)Resulting Polymer TypeKey Feature of Biphenyl Unit
Nucleophilic Aromatic SubstitutionThis compound + BisphenolPoly(arylene ether)Thermal Stability, Rigidity
Suzuki PolycondensationBiphenyl-4-boronic acid (derived from the title compound) + DihaloarenePoly(p-phenylene) typeConjugation, Electronic Properties
Stille PolycondensationStannylated biphenyl derivative + DihaloarenePoly(p-phenylene) typeConjugation, Controlled Synthesis

Utilization as a Versatile Chemical Intermediate in Complex Organic Synthesis

The utility of biphenyl derivatives as intermediates in organic synthesis is well-established, particularly in the construction of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgarabjchem.orgresearchgate.net

This compound serves as an excellent building block for the synthesis of more complex biphenyl derivatives due to the good leaving group ability of the benzenesulfonate moiety. mdpi.comacs.org This allows for the introduction of a wide range of functional groups at the 4-position of the biphenyl core through nucleophilic substitution or cross-coupling reactions.

For example, reaction with amines would yield 4-aminobiphenyl (B23562) derivatives, which are precursors to dyes and other functional materials. nih.gov Similarly, reaction with cyanide would produce 4-cyanobiphenyl, a key component in many liquid crystal displays. wikipedia.org The versatility of this intermediate is highlighted in the following table:

ReagentReaction TypeProduct ClassPotential Application
Amines (R-NH2)Nucleophilic Substitution4-AminobiphenylsDyes, Polymers
Cyanide (CN-)Nucleophilic Substitution4-CyanobiphenylsLiquid Crystals
Alkoxides (R-O-)Nucleophilic Substitution4-AlkoxybiphenylsPharmaceuticals, Materials
Organoboron Reagents (R-B(OR)2)Suzuki CouplingSubstituted BiphenylsComplex Organic Molecules
Organotin Reagents (R-SnR3)Stille CouplingSubstituted BiphenylsFine Chemicals

The biphenyl scaffold is a core component of many advanced organic structures, including ligands for catalysis and complex drug molecules. rsc.orgnih.gov this compound can be a key starting material for the synthesis of these structures. The benzenesulfonate group can be readily converted into other functional groups, such as boronic acids or halides, which are then used in powerful carbon-carbon bond-forming reactions. rsc.org

For instance, conversion to 4-bromobiphenyl (B57062) would allow for subsequent Grignard formation or participation in a variety of palladium-catalyzed cross-coupling reactions. This opens up pathways to a vast number of substituted biphenyls with tailored electronic and steric properties for specific applications. The synthesis of such advanced structures often relies on the strategic functionalization of simpler building blocks like this compound.

Role in the Development of Optoelectronic Materials and Devices

The rigid and conjugated nature of the biphenyl unit makes it a highly desirable component in materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs). alfa-chemistry.comrsc.org Biphenyl derivatives are frequently employed as host materials, emitting materials, or as part of hole-transporting or electron-transporting layers. alfa-chemistry.comnih.govrsc.org

This compound can be considered a precursor for the synthesis of active materials in OLEDs. For example, through appropriate chemical modifications, it can be converted into derivatives with specific functionalities that enhance charge transport or emission properties. The biphenyl core itself provides a wide bandgap and good thermal stability, which are crucial for the longevity and efficiency of OLED devices. nih.govacs.org

Biphenyl-containing molecules are often used as hole-transporting materials because they can be readily oxidized and have appropriate energy levels to facilitate the injection and transport of holes from the anode to the emissive layer. rsc.org Furthermore, the introduction of specific substituents on the biphenyl core, which can be facilitated by starting from this compound, allows for the fine-tuning of the material's electronic properties, such as its HOMO and LUMO levels, to optimize device performance. nih.gov For instance, a derivative, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), has been shown to be a wide bandgap and bipolar organic compound suitable as a universal host, especially for blue emitters in OLEDs. nih.govacs.org

The following table outlines the potential roles of materials derived from this compound in OLEDs:

OLED ComponentFunctionKey Property of Biphenyl Derivative
Host MaterialDisperses and transfers energy to the emissive dopantWide bandgap, high triplet energy, thermal stability
Emitting LayerEmits light upon recombination of electrons and holesTunable emission color, high photoluminescence quantum yield
Hole-Transporting LayerFacilitates the transport of holes to the emissive layerGood hole mobility, appropriate HOMO level
Electron-Blocking LayerPrevents electrons from passing the emissive layerHigh LUMO level

Theoretical and Computational Investigations of 1,1 Biphenyl 4 Ylbenzenesulfonate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of [1,1'-Biphenyl]-4-ylbenzenesulfonate. These calculations provide insights into the molecule's stability, reactivity, and intermolecular interactions by determining its ground-state electronic structure.

The geometry of the molecule is first optimized to find the lowest energy conformation. Using a functional like B3LYP with a basis set such as 6-311G(d,p) allows for the accurate prediction of bond lengths, bond angles, and dihedral angles. researchgate.net From the optimized geometry, a range of electronic properties can be calculated. The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) map, which identifies electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonate group, indicating their susceptibility to electrophilic attack, while the regions around the hydrogen atoms of the phenyl rings would exhibit positive potential.

Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Other computed properties provide further structural and physicochemical information.

Table 1: Computed Molecular Properties of Biphenyl-Related Structures

Property Value Method/Source
Molecular Weight 326.38 g/mol Calculated
Topological Polar Surface Area (TPSA) 65.6 Ų Analogous Compounds chemscene.com
XLogP3 4.8 Analogous Compounds nih.gov
Rotatable Bond Count 4 Calculated
Hydrogen Bond Acceptors 3 Calculated

This data is representative and based on calculations for structurally similar compounds.

Computational Predictions of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data or even predict spectra for uncharacterized compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical chemical shifts for this compound would be calculated relative to a reference compound like tetramethylsilane (B1202638) (TMS). The predicted spectra would show distinct signals for the aromatic protons and carbons of the two different phenyl rings (the benzenesulfonate (B1194179) moiety and the biphenyl (B1667301) moiety), with the substitution pattern influencing the precise chemical shifts due to electronic effects.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Biphenyl Ring (unsubstituted) 7.35 - 7.60 127.0 - 141.0
Biphenyl Ring (substituted) 7.20 - 7.70 122.0 - 150.0

Values are hypothetical, based on typical shifts for biphenyl and benzenesulfonate systems. nih.govchemicalbook.com

Vibrational Frequencies: The vibrational spectrum (FT-IR and Raman) of this compound can be simulated using DFT calculations. nih.gov By calculating the harmonic vibrational frequencies, one can assign the observed experimental bands to specific molecular motions. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. sigmaaldrich.com Key predicted vibrational modes would include the characteristic symmetric and asymmetric stretching of the S=O bonds (typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively), the S-O-C stretching vibrations, and various C-H and C=C stretching and bending modes of the aromatic rings. nih.govresearchgate.netresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
ν(C-H) 3050 - 3150 Aromatic C-H stretching
ν(C=C) 1450 - 1600 Aromatic ring stretching
νas(SO₂) 1370 - 1390 Asymmetric SO₂ stretching
νs(SO₂) 1180 - 1200 Symmetric SO₂ stretching

Frequencies are representative values based on studies of similar functional groups. nih.govresearchgate.net

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). rsc.org The calculations yield the vertical excitation energies and oscillator strengths for transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions originating from the biphenyl chromophore. The main absorption band is typically observed around 250-280 nm for biphenyl systems. researchgate.net The calculations can also reveal the nature of these transitions, such as whether they involve localized excitations within a phenyl ring or exhibit charge-transfer character between the biphenyl and benzenesulfonate moieties. rsc.orgresearchgate.net The choice of solvent can influence the absorption maxima, a phenomenon known as solvatochromism, which can also be modeled computationally. nih.gov

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful asset for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or decomposition pathways. For instance, a plausible synthesis route is the esterification reaction between 4-phenylphenol (B51918) and benzenesulfonyl chloride.

To study this mechanism, computational chemists would:

Locate Reactant and Product Structures: The geometries of the reactants (4-phenylphenol and benzenesulfonyl chloride) and products (this compound and HCl) are optimized.

Identify Transition States (TS): The TS is a first-order saddle point on the potential energy surface that connects reactants and products. Locating the TS is a critical step and can be computationally demanding.

Calculate Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier, which is a key determinant of the reaction rate.

Trace the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the reactant and product states.

Through this process, different potential mechanisms (e.g., concerted vs. stepwise) can be compared to determine the most energetically favorable pathway. This approach provides detailed insights into bond-forming and bond-breaking processes that are often difficult to probe experimentally.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and flexibility of this compound are largely dictated by rotation around its single bonds. The most significant conformational feature of the biphenyl moiety is the torsion angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogen atoms, the planar conformation (0° dihedral angle) is a high-energy transition state. ic.ac.uk The molecule adopts a non-planar, twisted conformation in its ground state, with a dihedral angle typically calculated to be around 35-45°. ic.ac.uk

A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. This reveals the energy barriers to rotation and the location of the stable conformers. Similar analyses can be applied to the rotation around the C-O and S-C bonds of the benzenesulfonate group to build a complete conformational profile of the molecule. These considerations are crucial as the molecule's conformation can significantly influence its physical properties and biological activity.

Table 4: Relative Energy as a Function of Biphenyl Torsional Angle

Torsional Angle (Degrees) Relative Energy (kcal/mol) Note
0 ~2.0 Planar, sterically hindered transition state
40 0.0 Twisted, minimum energy conformation

Data is illustrative, based on computational studies of biphenyl. ic.ac.uk

Molecular Dynamics Simulations in Solution and Solid Phases

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time, providing insights into bulk properties and dynamic processes. nih.gov

In Solution: To simulate this compound in a solvent (e.g., water or an organic solvent like DMSO), a simulation box is constructed containing one or more solute molecules surrounded by a large number of explicit solvent molecules. MD simulations, governed by a classical force field, track the positions and velocities of all atoms over time. This allows for the study of:

Solvation Structure: How solvent molecules arrange around the solute.

Conformational Dynamics: The flexibility of the molecule in solution, including the dynamic nature of the biphenyl torsional angle.

Transport Properties: Such as the diffusion coefficient of the molecule in the solvent. MD simulations of related biphenylsulfonamide derivatives have been used to understand their stable binding interactions within biological targets. nih.gov

In the Solid Phase: MD simulations can also be applied to the crystalline state of this compound. Starting from a crystal structure (either experimental or predicted), these simulations can investigate:

Crystal Packing Forces: The nature and strength of intermolecular interactions (e.g., van der Waals, π-π stacking) that hold the crystal together.

Lattice Dynamics: The collective motions of molecules in the crystal lattice.

Phase Transitions: The effects of temperature and pressure on the crystal structure. Periodic DFT calculations can complement MD by providing highly accurate descriptions of the vibrational modes in the crystalline state, which can be compared with experimental techniques like inelastic neutron scattering (INS). mdpi.com Such simulations have been performed on other biphenyl-based systems to understand their solid-state structure and properties. nih.govbeilstein-journals.org

Advanced Spectroscopic and Analytical Characterization of 1,1 Biphenyl 4 Ylbenzenesulfonate and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for the characterization of [1,1'-Biphenyl]-4-ylbenzenesulfonate, providing not only the exact mass of the molecular ion for unambiguous molecular formula determination but also valuable structural information through the analysis of its fragmentation patterns.

Molecular Formula Determination: The chemical formula of this compound is C₁₈H₁₄O₃S. HRMS, often coupled with soft ionization techniques like electrospray ionization (ESI), can measure the mass of the molecular ion with high precision. This allows for the confident determination of the elemental composition.

Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), this compound undergoes characteristic fragmentation. The fragmentation pathways are influenced by the biphenyl (B1667301) group and the sulfonate ester linkage.

A plausible fragmentation pattern for this compound would involve:

Cleavage of the S-O bond: This is a common fragmentation pathway for sulfonate esters, leading to the formation of a benzenesulfonyl cation ([C₆H₅SO₂]⁺) and a biphenyl-4-olate radical, or a biphenyl-4-oxy cation ([C₁₂H₉O]⁺) and a benzenesulfonyl radical.

Loss of SO₂: Sulfonates can lose sulfur dioxide to form a phenolate (B1203915) anion.

Fragmentation of the Biphenyl Moiety: The biphenyl ring system can undergo fragmentation, often resulting in the loss of acetylene (B1199291) (C₂H₂) units.

Formation of the Phenyl Cation: The presence of a benzene (B151609) ring often leads to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77. researchgate.net

The analysis of related compounds, such as polychlorinated biphenyl (PCB) sulfate (B86663) esters, shows that fragmentation is dependent on the substitution pattern. nih.govnist.gov The primary fragment ions typically arise from the cleavage of the sulfate moiety and subsequent fragmentations of the biphenyl ring system. nih.govnist.gov

Predicted Fragmentation Data:

m/z (Predicted) Plausible Fragment Ion Notes
326.0664[C₁₈H₁₄O₃S]⁺Molecular Ion
169.0704[C₁₂H₉O]⁺Biphenyl-4-oxy cation
157.9932[C₆H₅SO₂]⁺Benzenesulfonyl cation
154.0783[C₁₂H₁₀]⁺Biphenyl radical cation
77.0391[C₆H₅]⁺Phenyl cation

This table is based on general fragmentation principles of benzenesulfonates and biphenyl compounds.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular skeleton and connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the biphenyl and benzenesulfonate (B1194179) rings. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonate group and the anisotropic effects of the aromatic rings. Protons on the benzenesulfonate ring will likely appear at a lower field (higher ppm) compared to those on the biphenyl moiety. The coupling patterns (doublets, triplets, etc.) will reveal the substitution pattern on each ring. For many biphenyl derivatives, the proton signals appear in the range of 7.0-8.5 ppm. nih.govrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms directly attached to the sulfonate group and the oxygen atom will be significantly downfield. The quaternary carbons of the biphenyl linkage will also have characteristic chemical shifts. The signals for the carbon atoms in the biphenyl and benzenesulfonate rings will appear in the aromatic region, typically between 110 and 150 ppm. rsc.orgresearchgate.net

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, helping to identify adjacent protons within the same spin system, thus confirming the proton assignments within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connectivity between the biphenyl and benzenesulfonate moieties through the ester linkage.

Predicted NMR Data:

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzenesulfonate Protons7.8 - 8.2125 - 145
Biphenyl Protons7.2 - 7.8120 - 150

This table provides estimated chemical shift ranges based on data for related biphenyl and benzenesulfonate compounds. Specific shifts and coupling constants would require experimental determination or high-level computational prediction.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the sulfonate group and the aromatic rings.

S=O Stretching: Strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are typically observed in the regions of 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

S-O Stretching: The S-O single bond stretching vibration is expected in the 900-1000 cm⁻¹ range.

C-O Stretching: The aryl C-O stretching vibration will likely appear between 1200 and 1250 cm⁻¹.

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹. nist.gov

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. nist.gov

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. nist.gov

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The breathing modes of the aromatic rings often give rise to strong Raman signals. For biphenyl, a strong peak around 1276 cm⁻¹ is characteristic. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are also observed in the Raman spectrum, typically around 3000 cm⁻¹. researchgate.net

Sulfonate Group Vibrations: The symmetric S=O stretching vibration is usually Raman active.

Characteristic Vibrational Frequencies:

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 31003000 - 3100
Aromatic C=C Stretch1400 - 16001400 - 1600
Asymmetric S=O Stretch1350 - 1420Weak or inactive
Symmetric S=O Stretch1150 - 1200Active
Aryl C-O Stretch1200 - 1250Variable
S-O Stretch900 - 1000Variable
Biphenyl Ring BreathingWeak or inactive~1280

This table is based on established group frequencies for aromatic sulfonates and biphenyls. researchgate.netchromatographyonline.comchromatographytoday.comshimadzu.com

X-ray Crystallography for Solid-State Structural Elucidation

In the crystal structure of biphenyl-4-yl 4-methylbenzenesulfonate, the two phenyl rings of the biphenyl unit are not coplanar, exhibiting a dihedral angle between them. This twist is a common feature of biphenyl derivatives in the solid state and is due to steric hindrance between the ortho-protons. The geometry around the sulfur atom is expected to be tetrahedral. The crystal packing is likely to be influenced by weak intermolecular interactions such as C-H···π and π-π stacking interactions involving the aromatic rings.

For a related compound, (E)-1-([1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one, the biphenyl unit was also found to be non-planar, with a dihedral angle of 39.2(1)° between the two phenyl rings. nih.govmdpi.com

Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are essential for assessing the purity of this compound and for the analysis of complex mixtures containing this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the separation and quantification of this compound.

Stationary Phase: A C18 or a biphenyl stationary phase would be appropriate. Biphenyl phases can offer enhanced retention and selectivity for aromatic compounds due to π-π interactions.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. The elution is often performed using a gradient to ensure good separation of components with a range of polarities.

Detection: UV detection is suitable due to the strong UV absorbance of the aromatic rings. Coupling HPLC with mass spectrometry (HPLC-MS) provides both retention time and mass information, enhancing the confidence of identification.

The retention time of this compound will depend on the specific chromatographic conditions. However, based on its structure, it is expected to be a well-retained compound in reversed-phase systems. The retention time can be predicted using machine learning models based on molecular descriptors. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the relatively low volatility of this compound, GC-MS analysis may be challenging without derivatization. However, for more volatile derivatives or potential impurities, GC-MS is a powerful tool. The analysis of related sulfonic acid esters is often performed using GC-MS. A deactivated split liner and a mid-polarity column, such as one with a trifluoropropylmethyl polysiloxane stationary phase, might be employed.

Purity Assessment and Mixture Analysis: Both HPLC-UV and HPLC-MS can be used to determine the purity of a sample of this compound by detecting and quantifying any impurities. In the analysis of complex mixtures, these techniques allow for the separation and identification of the target compound from other components, including its isomers and degradation products.

Emerging Research Directions and Future Prospects for 1,1 Biphenyl 4 Ylbenzenesulfonate

Green Chemistry Principles in the Synthesis and Application of [1,1'-BIPHENYL]-4-YLBENZENESULFONATE

The industrial synthesis of specialty chemicals is increasingly governed by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer materials. jddhs.comnih.gov The synthesis of this compound can be reimagined through this lens by addressing the two key bond-forming steps: the creation of the biphenyl (B1667301) scaffold and the formation of the sulfonate ester linkage.

Biphenyl Synthesis: Traditionally, biphenyl structures are made via methods that can be resource-intensive. However, modern cross-coupling reactions, especially the Suzuki-Miyaura coupling, offer a greener pathway. rsc.orgwikipedia.org Research has demonstrated the synthesis of biphenyl carboxylic acids using water as a solvent at room temperature with a recyclable palladium nanocatalyst, achieving yields over 90%. researchgate.netresearchgate.net Applying this methodology to produce 4-hydroxybiphenyl, a precursor to the target compound, would significantly reduce reliance on volatile organic solvents and allow for catalyst recycling. researchgate.netucsb.edu

Sulfonate Ester Synthesis: The formation of the sulfonate ester bond, typically by reacting an alcohol (4-hydroxybiphenyl) with a sulfonyl chloride (benzenesulfonyl chloride), often uses organic bases and solvents. periodicchemistry.com Greener alternatives are being actively explored. Facile methods for synthesizing sulfonamides and sulfonate esters in water, using simple inorganic bases like sodium carbonate, have been reported, eliminating the need for organic solvents and simplifying product isolation to filtration. researchgate.netnih.gov Furthermore, electrochemical methods that generate alkoxysulfonyl radicals from simple alcohols and inorganic sulfites present a novel, high atom-economy route to sulfonate esters under mild conditions. nih.gov

Future research could focus on developing a one-pot or tandem synthesis that combines these green principles, potentially starting from even simpler precursors and minimizing intermediate purification steps. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Biphenyl and Sulfonate Compounds

Reaction Type Traditional Method Green Chemistry Approach Key Advantages Relevant Findings
Biphenyl Formation Ullmann Reaction (High temp, copper) Suzuki-Miyaura Coupling Milder conditions, higher yields, catalyst recycling, use of water as solvent. Yields >90% in water at room temperature using a recyclable nanocatalyst. researchgate.netresearchgate.net

| Sulfonate Esterification | Schotten-Baumann (Organic solvent, organic base) | Aqueous Synthesis or Electrochemistry | Eliminates organic solvents, uses simple bases, high atom economy, simplified workup. | Efficient synthesis in water with dynamic pH control; electrochemical methods offer novel radical pathways. nih.govnih.gov |

Exploration of Novel Catalytic Applications

While this compound is not itself a catalyst, its rigid biphenyl framework is a cornerstone of many high-performance ligands used in homogeneous and heterogeneous catalysis. rsc.orgacs.org The future prospect lies in using this compound as a precursor to novel catalytic systems.

The biphenyl unit provides structural rigidity and well-defined stereochemistry, which is crucial for creating selective catalysts. wikipedia.org For instance, biphenyl-based phosphine (B1218219) ligands are integral to palladium-catalyzed cross-coupling reactions. rsc.org Research could explore the functionalization of the this compound structure—for example, by introducing phosphine or N-heterocyclic carbene groups—to create a new class of ligands. The benzenesulfonate (B1194179) moiety could be retained to influence solubility or could be replaced to serve as a synthetic handle.

Furthermore, there is growing interest in incorporating such ligands into solid supports like Metal-Organic Frameworks (MOFs). iastate.edu Studies have shown that engineering biphenyl-based linkers within MOFs can dramatically enhance catalytic activity by isolating active metal centers and tuning their electronic properties. iastate.edu A derivative of this compound could be designed to act as a linker in a MOF, creating a recyclable, heterogeneous catalyst with precisely controlled active sites for reactions like Suzuki-Miyaura cross-couplings or Henry reactions. iastate.eduacs.orgresearchgate.net

Table 2: Examples of Biphenyl Derivatives in Catalysis

Catalyst Type Biphenyl Derivative Application Performance Highlight
Homogeneous Catalyst Biphenyl-2-carbonitrile derivatives Precursors for Pd-catalyzed C-H activation Provides a route to complex biaryl structures. acs.org
Heterogeneous Catalyst Biphenyl-dicarboxylate linkers in MOFs Heterogeneous catalysis for Henry reactions A Zn(II)-based coordination polymer acts as an effective and recyclable catalyst. acs.orgresearchgate.net

| MOF-Supported Catalyst | Bipyridyl-biphenyl mixed-linker MOFs | Suzuki-Miyaura cross-coupling | A 110-fold enhancement in activity was achieved through linker engineering. iastate.edu |

Integration into Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry involves the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. The structure of this compound is highly conducive to self-assembly.

The key features promoting this behavior are:

π-π Stacking: The large, flat, and electron-rich surface of the biphenyl core provides an ideal platform for stacking interactions, which are a primary driving force for the assembly of aromatic molecules. nih.gov

Dipole-Dipole Interactions: The polar sulfonate ester group (O=S=O) introduces significant dipole moments that can guide the directional assembly of molecules.

Rigidity and Shape: The rigid, rod-like shape of the molecule encourages the formation of ordered phases, such as liquid crystals or fibrous networks.

Drawing parallels from related compounds, future research could investigate the ability of this compound to form such structures. For example, other biphenyl derivatives have been shown to form helical aggregates, dual-emissive metallacycles, and complex supramolecular networks. nih.govmdpi.comnih.gov By modifying the structure, such as adding chiral centers or flexible side chains, it may be possible to program the self-assembly process to create materials with specific functions, like circularly polarized luminescence or stimuli-responsive gels. nih.govacs.org

Potential in New Classes of Functional Materials and Organic Frameworks

The ability to form ordered structures positions this compound as a promising candidate for the development of new functional materials. The most significant prospect lies in its use as a building block, or "linker," for creating porous crystalline materials like Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). acs.orgnih.gov

The unique properties of biphenyl-based linkers have been demonstrated in numerous studies:

Structural Diversity: Biphenyl-dicarboxylate linkers have been used to assemble a wide array of architectures, from 1D chains to complex, interpenetrated 3D frameworks. acs.orgresearchgate.net

High Stability: Rigid linkers like biphenyl tetraphosphonic acid can create MOFs with exceptional thermal and chemical stability. nih.gov

Tunable Properties: The introduction of functional groups onto the biphenyl linker can tune the electronic properties, surface area, and functionality of the final material. iastate.edursc.org

By systematically modifying the this compound scaffold, a family of linkers could be developed to create bespoke MOFs for applications in gas storage, separation, sensing, and catalysis. iastate.edursc.org

Table 3: Properties of MOFs Constructed from Different Biphenyl-Based Linkers

Linker Metal Ion Resulting Framework Dimensionality Key Property/Application Reference
[1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(phosphonic acid) Eu³⁺, Gd³⁺ 2D Layered Photoluminescence nih.gov
2',5'-dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid Co²⁺, Mn²⁺, Zn²⁺ 1D, 2D, and 3D Catalysis (Henry Reaction) acs.orgresearchgate.net
Biphenyl-dicarboxylate and Bipyridine (Mixed-Linker) Zn²⁺ 3D (Interpenetrated) Structural Diversity acs.org

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing [1,1'-Biphenyl]-4-ylbenzenesulfonate, and how can purity be ensured?

  • Synthesis : The compound can be synthesized via sulfonation of biphenyl derivatives using sulfonyl chloride precursors under controlled conditions. For example, 4-biphenylsulfonyl chloride (CAS 1623-93-4) is a key intermediate, which can undergo further reactions to form the sulfonate .
  • Purification : Advanced methods include recrystallization from polar solvents (e.g., methanol/water mixtures) and high-performance liquid chromatography (HPLC) with mobile phases optimized for sulfonate separation (e.g., methanol/buffer systems at pH 4.6) .
  • Purity Verification : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and liquid chromatography-mass spectrometry (LC-MS) to detect impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can resolve aromatic proton environments and confirm sulfonate group attachment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular weight confirmation and detects isotopic patterns characteristic of sulfur-containing compounds .
  • Infrared (IR) Spectroscopy : Identifies sulfonate S=O stretching vibrations (~1350–1200 cm⁻¹) .

Q. How to design experiments to assess the biological activity of this compound?

  • In Vitro Assays : Use enzyme inhibition studies (e.g., kinase or receptor-binding assays) to evaluate interaction with biological targets. Follow protocols from toxicological reviews, such as those outlined in EPA’s HPV Chemical Challenge Program, to ensure reproducibility .
  • Cytotoxicity Screening : Employ cell viability assays (e.g., MTT) on human cell lines, referencing standardized methodologies for biphenyl derivatives .

Q. What are the critical parameters to optimize in the crystallization of this compound for X-ray diffraction studies?

  • Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) to slow crystallization and improve crystal quality.
  • Refinement Tools : Employ SHELXL for structure refinement, ensuring compatibility with high-resolution data and addressing twinning or disorder .

Advanced Research Questions

Q. How can discrepancies between experimental and computational structural data of this compound be resolved?

  • DFT Validation : Compare experimental X-ray bond lengths/angles with density functional theory (DFT) calculations. For example, organotellurium biphenyl compounds showed <0.02 Å deviation in bond lengths when using B3LYP/6-31G* basis sets .
  • Software Integration : Use SHELXPRO to cross-validate crystallographic data against computational models, addressing outliers through iterative refinement .

Q. What strategies are employed to investigate the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Probes : Conduct kinetic studies under varying temperatures and catalysts (e.g., palladium for Suzuki coupling). Monitor intermediates via in situ NMR or HPLC .
  • Steric/Electronic Analysis : Compare reactivity with halogenated analogs (e.g., brominated biphenyls) to assess the sulfonate group’s electron-withdrawing effects .

Q. How to address challenges in interpreting mass spectrometry data for this compound derivatives with complex fragmentation patterns?

  • Tandem MS (MS/MS) : Use collision-induced dissociation (CID) to map fragmentation pathways. For example, sulfonate derivatives often lose SO₂ or benzene fragments, aiding structural assignment .
  • Isotopic Pattern Analysis : Leverage sulfur’s natural isotopic signature (³²S vs. ³⁴S) to distinguish sulfonate-containing fragments from background noise .

Q. What computational approaches are suitable for modeling the electronic properties of this compound, and how do they compare with experimental findings?

  • DFT for Electron Distribution : Use Gaussian or ORCA software with hybrid functionals (e.g., B3LYP) to calculate partial charges and frontier molecular orbitals. Compare with X-ray charge density maps .
  • Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvent interactions and validate against UV-Vis spectra in different solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.